molecular formula C7H13ClN4O2 B1382207 4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1787858-08-5

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No. B1382207
CAS RN: 1787858-08-5
M. Wt: 220.66 g/mol
InChI Key: GCQDKVRCGBTUBX-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be utilized in the synthesis of substituted piperidines, which are present in more than twenty classes of drugs .

Development of Antioxidant Agents

The piperidine moiety is known for its antioxidant properties. This compound could be explored for the development of new antioxidant agents that may help in protecting cells from oxidative stress .

Creation of Anti-Inflammatory Medications

Due to the structural similarity to piperidine-based alkaloids, this compound has potential applications in the creation of anti-inflammatory medications, which could be beneficial in treating chronic inflammatory diseases .

Research in Neurodegenerative Disease Treatment

The piperidine structure is often found in molecules targeting neurodegenerative diseases. This compound could be a candidate for the design of drugs aimed at conditions like Alzheimer’s or Parkinson’s disease .

Exploration as an Antimicrobial Agent

Compounds with a piperidine ring have shown antimicrobial activity. This specific derivative could be researched for its efficacy against various bacterial and fungal pathogens .

Investigation in Cancer Therapy

The structural complexity of piperidine derivatives makes them suitable for investigation in cancer therapy. Their ability to interact with biological targets can be harnessed to develop novel anticancer drugs .

Analgesic Drug Development

Piperidine derivatives are commonly found in analgesic drugs. This compound’s unique structure might lead to the development of new pain-relief medications with improved efficacy and reduced side effects .

Chemical Biology and Probe Design

In chemical biology, this compound could be used to design probes that help in understanding biological processes at the molecular level, potentially leading to the discovery of new therapeutic targets .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on the specific compound. For example, some piperidine derivatives have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can also vary widely depending on the specific compound. Some piperidine derivatives may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods and the exploration of their pharmacological applications .

properties

IUPAC Name

4-piperidin-4-yl-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c12-6-9-10-7(13)11(6)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H,9,12)(H,10,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQDKVRCGBTUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)-1,2,4-triazolidine-3,5-dione hydrochloride

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